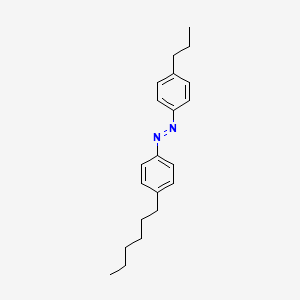
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is an organic compound belonging to the class of diazenes It is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, each substituted with hexyl and propyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-hexylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include:
Photoisomerization: The N=N bond undergoes a reversible change in configuration.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-Methylphenyl)-2-(4-ethylphenyl)diazene
- (E)-1-(4-Butylphenyl)-2-(4-pentylphenyl)diazene
Uniqueness
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The hexyl and propyl groups influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
106132-88-1 |
|---|---|
Formule moléculaire |
C21H28N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(4-hexylphenyl)-(4-propylphenyl)diazene |
InChI |
InChI=1S/C21H28N2/c1-3-5-6-7-9-19-12-16-21(17-13-19)23-22-20-14-10-18(8-4-2)11-15-20/h10-17H,3-9H2,1-2H3 |
Clé InChI |
YIKLWKRTFZNKTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


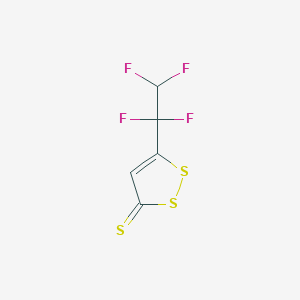
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
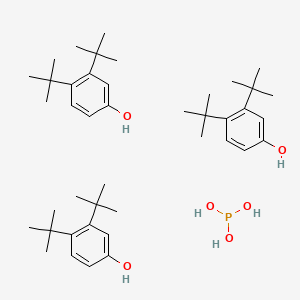
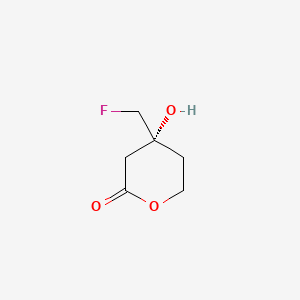
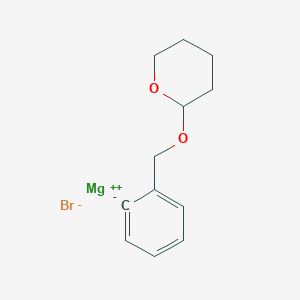
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
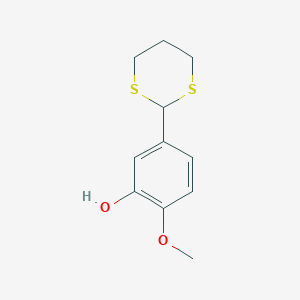
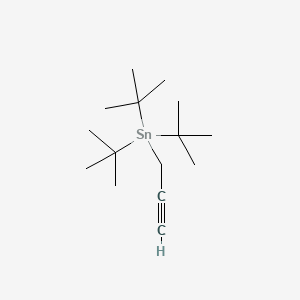
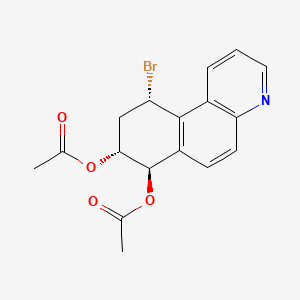
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
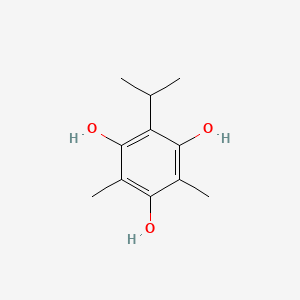

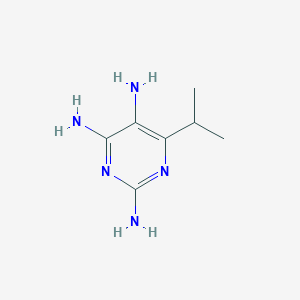
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
